2-Ethyl-1-benzofuran-3-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (relevant to their anti-tumor activity), bacterial growth (relevant to their antibacterial activity), oxidative stress responses (relevant to their anti-oxidative activity), and viral replication (relevant to their anti-viral activity) .
Result of Action
Given the biological activities exhibited by benzofuran compounds, it is likely that their effects at the molecular and cellular level are diverse and depend on the specific cellular targets and pathways they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anti-tumor and antibacterial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-benzofuran-3-carboxylic acid
- 7-Methoxy-benzofuran-2-carboxylic acid
- 5-Bromo-1-benzofuran-2-carboxylic acid
Uniqueness
2-Ethyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality contribute to its unique properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-ethyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGDACOXNMKOOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52489-34-6 |
Source
|
Record name | 2-ethyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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